4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid
Description
4-[4-(4-Carboxyphenyl)-2,5-dimethylphenyl]benzoic acid is a dicarboxylic acid derivative featuring a central 2,5-dimethylphenyl ring flanked by two 4-carboxyphenyl groups. Its molecular formula is C₂₀H₁₆O₄ (MW: 318.34 g/mol). The compound’s rigid terphenyl backbone and dual carboxylic acid functionalities make it a candidate for applications in metal-organic frameworks (MOFs), pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-13-11-20(16-5-9-18(10-6-16)22(25)26)14(2)12-19(13)15-3-7-17(8-4-15)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSTRMMQZSYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxybenzaldehyde with 2,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular recognition studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting molecular recognition and binding .
Comparison with Similar Compounds
4-[3-(4-Carboxyphenyl)Phenyl]Benzoic Acid
- Structure : A terphenyl dicarboxylic acid with carboxyphenyl groups at the 3- and 4-positions (C₂₀H₁₄O₄, MW: 318.32 g/mol).
- Key Differences :
- Substitution pattern: The central phenyl ring lacks methyl groups, reducing steric hindrance compared to the target compound.
- Applications : Enhanced rigidity may improve coordination in MOFs, as seen in biphenyl-4,4'-dicarboxylic acid (H₂BPDC) frameworks .
- Crystallinity : The absence of methyl groups likely facilitates denser packing, as observed in similar terphenyl derivatives .
4-(2,5-Dimethylphenyl)Benzoic Acid Derivatives
- Examples: 4-[(2,5-Dimethylphenyl)Sulfonylamino]Benzoic Acid (CAS 126146-01-8): Features a sulfonamide linker instead of a direct phenyl bond (C₁₅H₁₅NO₄S, MW: 305.35 g/mol). 4-(2,4-Dimethylphenyl)Benzoic Acid (CAS 1170833-71-2): Methyl groups at 2- and 4-positions alter electronic properties.
- Key Differences :
- Bioactivity : Sulfonamide derivatives exhibit antiviral activity (IC₅₀ ~4 µM) via capsid binding, but the target compound’s dual carboxylic acids may enhance polar interactions with viral proteins .
- Solubility : Sulfonamide groups increase hydrophilicity, whereas methyl groups in the target compound reduce aqueous solubility .
Alkoxy-Substituted Analogs (e.g., 4-(2,5-Dihexyloxyphenyl)Benzoic Acid)
- Structure : Hexyloxy chains replace methyl and carboxyphenyl groups (C₂₅H₃₂O₄, MW: 396.52 g/mol).
- Key Differences :
Biphenyl-4,4'-Dicarboxylic Acid (H₂BPDC)
- Structure : Simpler biphenyl backbone with two carboxylic acids (C₁₄H₁₀O₄, MW: 242.23 g/mol).
- Key Differences :
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₆O₄ | 318.34 | 2,5-dimethyl, 4-carboxy | MOFs, Drug Design |
| 4-[3-(4-Carboxyphenyl)Phenyl]Benzoic Acid | C₂₀H₁₄O₄ | 318.32 | None (terphenyl) | MOFs, Crystallography |
| 4-[(2,5-Dimethylphenyl)Sulfonylamino]Benzoic Acid | C₁₅H₁₅NO₄S | 305.35 | Sulfonamide | Antiviral Agents |
| 4-(2,5-Dihexyloxyphenyl)Benzoic Acid | C₂₅H₃₂O₄ | 396.52 | Hexyloxy | Materials Science |
| Biphenyl-4,4'-Dicarboxylic Acid (H₂BPDC) | C₁₄H₁₀O₄ | 242.23 | None (biphenyl) | MOFs, Catalysis |
Biological Activity
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and applications in scientific research.
Chemical Structure
The compound features a unique structure characterized by multiple aromatic rings and functional groups that contribute to its reactivity and biological interactions. The presence of carboxylic acid groups enhances its solubility and ability to form hydrogen bonds, which are critical in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Inhibition of metabolic pathways |
| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Table 2: Effect on Cancer Cell Viability
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |
|---|---|---|
| 0 | 100 | - |
| 10 | 80 | Increased caspase-3 |
| 50 | 50 | Increased Bax |
| 100 | 20 | Decreased Bcl-2 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the alteration of cellular signaling pathways, resulting in various biological effects such as apoptosis in cancer cells and inhibition of microbial growth.
Research Applications
In addition to its biological activities, this compound serves as a valuable building block in organic synthesis. It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its chemical versatility.
Table 3: Research Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules |
| Material Science | Development of polymers and nanomaterials |
| Pharmaceutical Research | Potential therapeutic agent for cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
